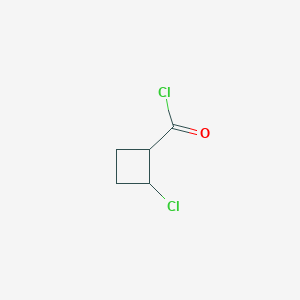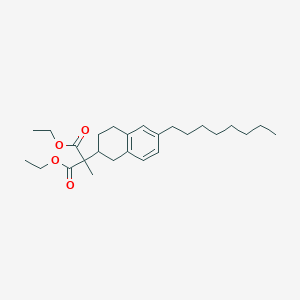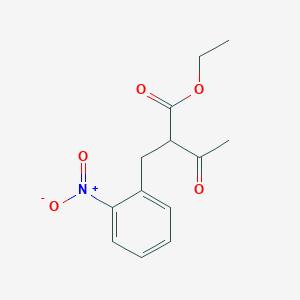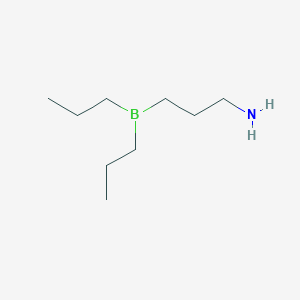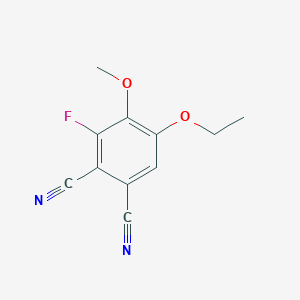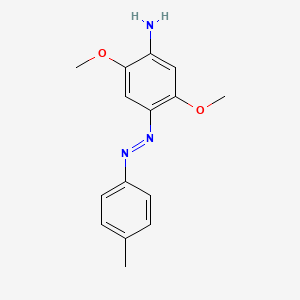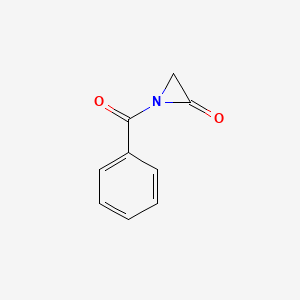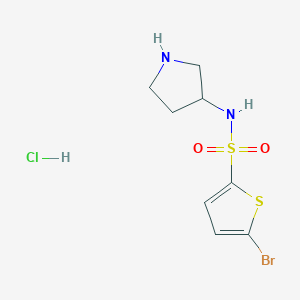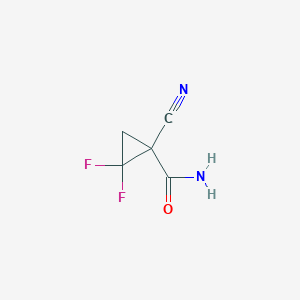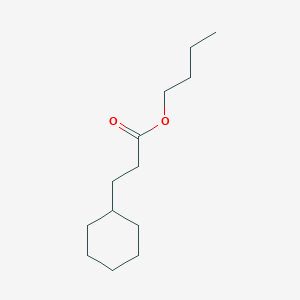
Butyl 3-cyclohexylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-cyclohexylpropanoate: is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It is an ester derived from the reaction between butanol and 3-cyclohexylpropanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl 3-cyclohexylpropanoate can be synthesized through the esterification reaction between butanol and 3-cyclohexylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Butyl 3-cyclohexylpropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butanol and 3-cyclohexylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and acid or base catalysts.
Major Products:
Hydrolysis: Butanol and 3-cyclohexylpropanoic acid.
Reduction: Butyl alcohol and cyclohexylpropanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Chemistry: Butyl 3-cyclohexylpropanoate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions.
Biology and Medicine:
Industry: In the fragrance and flavor industry, this compound is used for its pleasant odor. It is also used in the synthesis of other chemical compounds and as a solvent in various industrial applications.
Mecanismo De Acción
The mechanism of action of butyl 3-cyclohexylpropanoate primarily involves its hydrolysis to yield butanol and 3-cyclohexylpropanoic acid. The ester bond is cleaved by the nucleophilic attack of water, facilitated by an acid or base catalyst. The resulting products can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
- Ethyl 3-cyclohexylpropanoate
- Methyl 3-cyclohexylpropanoate
- Propyl 3-cyclohexylpropanoate
Comparison: Butyl 3-cyclohexylpropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its analogs. For instance, the butyl group provides a different hydrophobic character and boiling point compared to ethyl or methyl esters. This uniqueness makes it suitable for specific applications in the fragrance and flavor industries where a particular scent profile is desired.
Propiedades
Número CAS |
60784-55-6 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
butyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C13H24O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3 |
Clave InChI |
XPJFMHLGCQSXCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


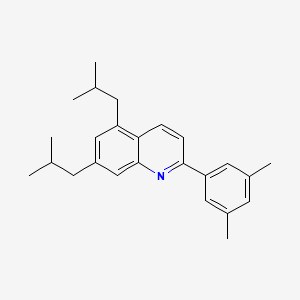
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
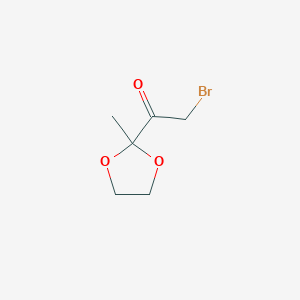
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
